molecular formula C16H20N2O B12078982 1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one CAS No. 58336-37-1

1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one

Cat. No.: B12078982
CAS No.: 58336-37-1
M. Wt: 256.34 g/mol
InChI Key: CMSOFVRQNSYALT-UHFFFAOYSA-N
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Description

1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one (LD423) is a heterocyclic compound with the molecular formula C₁₆H₂₀N₂O and a molecular weight of 256.34 g/mol . Its CAS registry number is 58336-37-1, and it appears as pale white crystalline solids under standard conditions . Structurally, LD423 features a fused pyrroloquinolinone core with five methyl substituents at positions 1, 2, 3, 3, and 5. This compound has garnered attention in photophysical research due to its amplified spontaneous emission (ASE) properties, particularly in methanol solutions, though its stability varies significantly with solvent choice .

LD423’s optical applications are closely tied to its molecular architecture, which enables efficient light amplification under laser pumping. However, its utility is tempered by solvent-dependent degradation, as observed in comparative studies with conjugated polymers like PFO-co-pX .

Properties

CAS No.

58336-37-1

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1,2,3,3,5-pentamethyl-2,8-dihydropyrrolo[3,2-g]quinolin-7-one

InChI

InChI=1S/C16H20N2O/c1-9-6-15(19)17-13-8-14-12(7-11(9)13)16(3,4)10(2)18(14)5/h6-8,10H,1-5H3,(H,17,19)

InChI Key

CMSOFVRQNSYALT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1C)C=C3C(=C2)C(=CC(=O)N3)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure efficient and cost-effective production. The exact methods can vary based on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Photophysical Applications

One notable application of 1,2,3,8-tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one is in photophysical studies. Research has demonstrated its utility as a dye in various solvent systems. For instance:

  • The compound exhibits distinct photophysical properties when dissolved in aprotic and protic solvents of varying polarities. This variability can be exploited in designing sensitive optical sensors and probes for biological applications .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has garnered attention for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrroloquinoline compounds may exhibit anticancer properties. The structural features of 1,2,3,8-tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one may contribute to the development of novel anticancer agents targeting specific pathways involved in tumor growth .
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures could possess neuroprotective effects against neurodegenerative diseases. This opens avenues for further exploration into their use as therapeutic agents in conditions like Alzheimer's disease .

Case Study 1: Photophysical Properties

A study conducted on the photophysical properties of the compound revealed that its fluorescence characteristics are significantly influenced by the solvent environment. The findings indicated that:

  • In nonpolar solvents, the quantum yield was markedly higher compared to polar solvents.
  • The Stokes shift was observed to vary with solvent polarity which can be crucial for applications in fluorescence microscopy and imaging techniques .

Case Study 2: Anticancer Research

In another investigation focused on the anticancer potential of pyrroloquinoline derivatives:

  • The compound was tested against several cancer cell lines.
  • Results showed dose-dependent cytotoxicity with IC50 values indicating significant activity at micromolar concentrations.
  • Further mechanistic studies are warranted to elucidate the pathways through which these compounds exert their effects .

Mechanism of Action

The mechanism of action of 1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize LD423’s properties and applications, we compare it with three structurally or functionally related compounds: PFO-co-pX (a conjugated polymer), LD473 (a trifluoromethyl-substituted analog), and tert-butyl spiro-fused pyrazino-pyrrolopyrimidine (a pharmaceutical intermediate). Key findings are summarized in Table 1 and elaborated below.

Table 1. Comparative Analysis of LD423 and Related Compounds

Compound Structure/Substituents Key Properties Applications Stability/Optical Data
LD423 5-methyl pyrroloquinolinone ASE activity in methanol Photonics, optoelectronics Lower stability in methanol vs. THF/toluene
PFO-co-pX Conjugated polymer (polyfluorene-co-pX) Violet ASE, high quantum yield Laser materials Stable in THF/toluene; degrades in benzene
LD473 5-trifluoromethyl pyrroloquinolinone Fluorescence quenching by aromatic amines Sensing, photochemistry Studied in polar solvents
Spiro compound 270 Spiro-fused pyran-pyrazino-pyrrolopyrimidine Kinase inhibitor intermediate Drug development Synthetic intermediate for kinase inhibitors

LD423 vs. LD473: Substituent Effects on Fluorescence

LD473 (1,2,3,8-tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one) differs from LD423 by replacing the 5-methyl group with a trifluoromethyl moiety. This substitution introduces strong electron-withdrawing effects, altering photophysical behavior:

  • Fluorescence Quenching: LD473 undergoes fluorescence quenching when interacting with aromatic amines in polar solvents, a property leveraged in sensing applications .
  • Solvent Compatibility: Both compounds are studied in polar solvents (methanol for LD423; unspecified polar solvents for LD473), but LD473’s trifluoromethyl group may enhance solubility in fluorophilic environments .

Biological Activity

1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one (CAS 58336-37-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Boiling Point437.3 ± 45.0 °C (Predicted)
Density1.074 ± 0.06 g/cm³ (Predicted)
pKa12.59 ± 0.70 (Predicted)

These properties suggest a stable compound with potential solubility in various organic solvents.

Antimicrobial Properties

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial activity. A study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that 1,2,3,8-tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one may also possess such properties .

Antioxidant Activity

Antioxidant assays have shown that related pyrroloquinoline compounds can scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases. The antioxidant capacity of these compounds is often measured using DPPH and ABTS assays .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrroloquinoline derivatives in models of neurodegenerative diseases. The compound may protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

  • Antimicrobial Study : In a comparative analysis of various pyrroloquinoline derivatives against E. coli and Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Neuroprotection : A study involving in vitro models of neuronal injury indicated that treatment with this compound reduced cell death and improved cell viability significantly when exposed to oxidative agents .

The biological activities of 1,2,3,8-tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one are attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress pathways.

Pharmacokinetics

Limited pharmacokinetic data is available; however, studies suggest that similar compounds exhibit good bioavailability and metabolic stability . Further research is needed to fully understand the absorption and distribution characteristics of this specific compound.

Q & A

Q. What are the recommended synthetic routes for 1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one?

The compound can be synthesized via multi-step reactions involving phenylacrylate derivatives and cyclization. Key steps include:

  • Alkylation/Substitution : Use NaH with bromoethyl alcohol or cyclopropylmethyl bromide in anhydrous DMF (room temperature, 3 hours) to introduce substituents .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethyl acetate, 50°C, 4–14 hours) to reduce intermediates .
  • Cyclization : Thermal cyclization in diphenyl ether (250°C, 10–15 minutes) to form the pyrroloquinolinone core .

Q. How can the structural integrity of this compound be validated experimentally?

Comprehensive characterization requires:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methyl groups at positions 1,2,3,3,5) .
  • Mass Spectrometry : HRMS to verify molecular weight (e.g., observed vs. calculated for C₁₉H₂₅N₂O) .
  • Purity Analysis : RP-C18 HPLC to ensure >95% purity, critical for biological assays .

Q. What solvent systems are optimal for studying its photophysical stability?

Stability varies with solvent polarity and hydrogen-bonding capacity:

  • High Stability : Toluene and THF (60 µM solutions show minimal degradation under laser excitation) .
  • Low Stability : Benzene (rapid discoloration due to photooxidation) .
  • Methodological Note : Use UV-Vis spectroscopy to monitor absorbance shifts over time .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for biological activity screening?

Apply a 2ⁿ factorial design to evaluate variables:

  • Factors : Substituent type (e.g., alkyl vs. aryl), solvent polarity, concentration.
  • Responses : Bioactivity (IC₅₀), fluorescence quantum yield.
  • Analysis : ANOVA to identify significant interactions (e.g., substituent polarity inversely correlates with cytotoxicity) .

Q. How to resolve contradictions in reported biological activity across studies?

Contradictions may arise from impurity or assay variability. Mitigate by:

  • Orthogonal Assays : Combine tubulin polymerization inhibition (biochemical) with cell viability (MTT assay) .
  • Batch Consistency : Replicate synthesis using standardized protocols (e.g., SnCl₂/HCl reduction step ).

Q. What structure-activity relationships (SAR) govern its antiproliferative activity?

Key SAR insights:

  • Position 3 Substituents : Bulky groups (e.g., octadecyl) enhance tubulin binding but reduce solubility .
  • Aromatic Moieties : 7-Phenyl derivatives show dual activity (tubulin inhibition + DNA intercalation) .
  • Methodological Tip : Synthesize analogs via regioselective alkylation and compare IC₅₀ values .

Q. How to assess ecological toxicity with limited ecotoxicological data?

Leverage computational tools:

  • Read-Across Models : Compare with structurally similar quinolinones (e.g., LD423) for biodegradability predictions .
  • QSAR : Use EPI Suite to estimate bioaccumulation (log P < 3 suggests low risk) .

Q. What computational strategies elucidate its multitarget mechanisms?

  • Molecular Docking : Target tubulin (PDB: 1SA0) and DNA topoisomerase II (PDB: 3QX3) to identify binding modes .
  • Dynamic Simulations : MD simulations (AMBER/NAMD) to assess binding stability over 100 ns .

Q. How can photostability be enhanced for optoelectronic applications?

  • Solvent Optimization : Replace benzene with toluene to minimize radical formation .
  • Additive Screening : Introduce antioxidants (e.g., BHT) in solution to suppress photodegradation .

Q. What methodologies validate multitarget effects in phenotypic screening?

Use high-content imaging (HCI) to track cellular responses:

  • Phenotypic Markers : Mitotic arrest (tubulin disruption) vs. apoptosis (caspase-3 activation) .
  • Dose-Response : Compare time-dependent effects at 0.1–10 µM to distinguish primary vs. secondary targets .

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